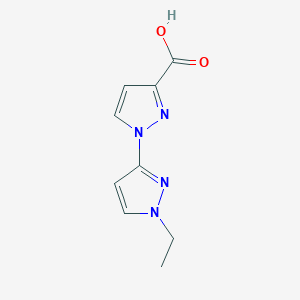
1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring two pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable carboxylating agent. One common method is the cyclization of 1-ethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-methanol derivatives.
Substitution: Formation of pyrazole-3-alkyl or pyrazole-3-aryl derivatives.
Aplicaciones Científicas De Investigación
1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone
- 1-(1-Ethyl-1H-pyrazol-3-yl)carbonylpiperazine
Uniqueness
1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H10N4O2 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
1-(1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-2-12-5-4-8(11-12)13-6-3-7(10-13)9(14)15/h3-6H,2H2,1H3,(H,14,15) |
Clave InChI |
LQTGCTCZOVCSGS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)N2C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


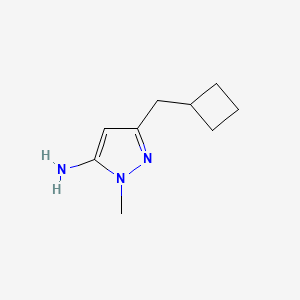

![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)

![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)
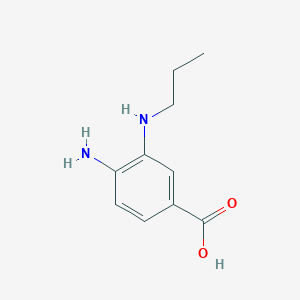
![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)
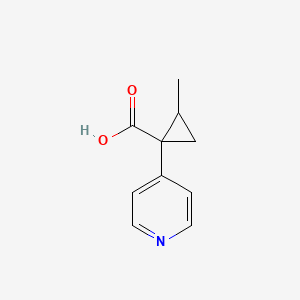
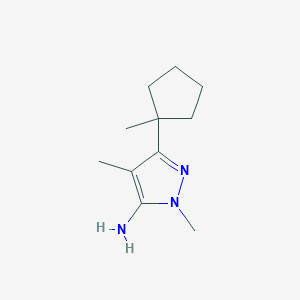
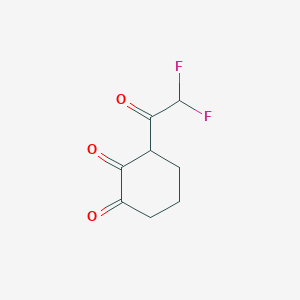
![2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile](/img/structure/B13074299.png)
![[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
